molecular formula C14H12N2O3S B1504254 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile CAS No. 1150100-45-0

2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile

Cat. No.: B1504254
CAS No.: 1150100-45-0
M. Wt: 288.32 g/mol
InChI Key: FPBZGERQYXQQBC-UHFFFAOYSA-N
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Description

2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile is a chemical compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol It is known for its unique structure, which includes a nicotinonitrile core substituted with a methyl group and a phenoxy group bearing a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile typically involves the following steps :

    Starting Materials: The synthesis begins with 4-methylsulfonylphenol and 6-chloro-2-methylnicotinonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-methylsulfonylphenol is reacted with 6-chloro-2-methylnicotinonitrile in the presence of the base and solvent. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinonitrile core with a methylsulfonylphenoxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(4-methylsulfonylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-11(9-15)3-8-14(16-10)19-12-4-6-13(7-5-12)20(2,17)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBZGERQYXQQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=C(C=C2)S(=O)(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697098
Record name 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150100-45-0
Record name 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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